Wighteone

Description

This compound has been reported in Maclura pomifera, Anthyllis hermanniae, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

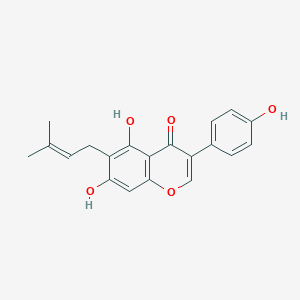

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Wighteone: A Technical Guide to its Chemical Structure and Properties

Introduction: Wighteone is a naturally occurring prenylated isoflavone (B191592), a class of flavonoid compounds known for their diverse biological activities.[1] Structurally, it is a derivative of genistein, featuring a 3-methylbut-2-enyl (prenyl) group attached to the core isoflavone skeleton.[2] This compound has been isolated from various plant sources, including the hedge apple (Maclura aurantiaca) and Ficus mucuso.[1][2] this compound is recognized for its role as a plant metabolite and has demonstrated antifungal properties.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, biosynthetic origins, and common experimental protocols for its isolation.

Chemical Identity and Physicochemical Properties

The chemical structure of this compound is defined as an isoflavone scaffold substituted with three hydroxyl groups at positions 5, 7, and 4', and a prenyl group at position 6.[2] Its systematic IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key quantitative data and identifiers are summarized in the table below for clarity and comparative analysis.

| Identifier | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [2] |

| CAS Number | 51225-30-0 | [1][2] |

| Molecular Formula | C₂₀H₁₈O₅ | [1][2][4] |

| Molecular Weight | 338.35 g/mol | [5] |

| Monoisotopic Mass | 338.11542367 Da | [3][4] |

| InChI Key | KIMDVVKVNNSHGZ-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | [1][2] |

| Topological Polar Surface Area | 87 Ų | [2][3] |

| Complexity | 554 | [2][3] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound, like other natural products, is confirmed through a combination of spectroscopic techniques.[6][7] Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

| Technique | Data Type | Information Provided |

| LC-MS | Mass-to-charge ratio (m/z) | Confirms molecular weight. A common adduct observed is the deprotonated molecule [M-H]⁻ at m/z 337.1078.[2] |

| MS/MS | Fragmentation pattern | Provides structural information about the core flavonoid and the prenyl side chain.[2] |

| ¹H NMR | Chemical shifts, coupling constants | Reveals the number and connectivity of hydrogen atoms, confirming the substitution pattern on the aromatic rings and the structure of the prenyl group.[5][6] |

| ¹³C NMR | Chemical shifts | Determines the number and chemical environment of all carbon atoms in the molecule.[6][8] |

| 2D NMR (COSY, HMBC, HSQC) | Correlation spectra | Establishes the precise connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure.[6][7] |

Biosynthetic Pathway

This compound originates from the phenylpropanoid pathway, a major route for the synthesis of flavonoids in plants. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone structure, genistein. A subsequent prenylation step, involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, yields the final this compound molecule.

Caption: Simplified biosynthetic pathway from L-Phenylalanine to this compound.

Experimental Protocols

This section outlines a generalized methodology for the extraction, isolation, and purification of this compound from a plant source, based on standard phytochemical procedures.[8][10]

1. Plant Material Preparation and Extraction:

-

Objective: To prepare the plant material and extract the crude mixture of secondary metabolites.

-

Methodology:

- Collect and identify the plant material (e.g., leaves, roots, or bark).

- Dry the material in an oven at a controlled temperature (typically 40-50°C) to remove moisture and then grind it into a fine powder to increase the surface area for extraction.[10]

- Macerate the dried powder in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 48-72 hours.[10] This process is often repeated multiple times to ensure exhaustive extraction.

- Filter the mixture to separate the plant debris from the solvent extract.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning (Fractionation):

-

Objective: To separate compounds in the crude extract based on their polarity.

-

Methodology:

- Suspend the crude extract in a water-methanol mixture.

- Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate).

- This compound, being a moderately polar flavonoid, is typically expected to concentrate in the ethyl acetate (B1210297) fraction.

- Evaporate each fraction to dryness to yield sub-fractions for further analysis.

3. Chromatographic Purification:

-

Objective: To isolate pure this compound from the enriched fraction.

-

Methodology:

- Column Chromatography (CC): Subject the ethyl acetate fraction to column chromatography over a stationary phase like silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

- Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is often employed.[8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[11]

- Monitor the effluent from the column using a UV detector and collect the fractions corresponding to the desired compound.

4. Purity Assessment and Structural Elucidation:

-

Objective: To confirm the purity and verify the chemical structure of the isolated compound.

-

Methodology:

- Assess the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detector).[8]

- Elucidate the chemical structure using spectroscopic methods, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) as detailed in the 'Spectroscopic Data' section above.[8][9] The obtained data is compared with literature values to confirm the identity as this compound.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C20H18O5) [pubchemlite.lcsb.uni.lu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. scielo.br [scielo.br]

- 7. A new flavone from Hypericum wightianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

Wighteone: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wighteone, a prenylated isoflavone (B191592), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. It further outlines in-depth methodologies for its extraction, isolation, and quantification. Key experimental protocols demonstrating its biological effects, particularly its anti-inflammatory and anticancer properties, are presented. Finally, this document elucidates the molecular mechanisms underlying this compound's activity, with a focus on its modulation of critical signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) and Moraceae families. Its distribution within the plant kingdom, however, is not ubiquitous, with significant concentrations identified in a select number of species. The primary documented sources of this compound include Maclura pomifera (Osage orange), Glycyrrhiza glabra (Licorice), various species of the genus Erythrina, and several Ficus species.

While the presence of this compound has been confirmed in these plants, quantitative data on its concentration in different plant parts remains an area of active research. The available data, though limited, suggests that the concentration can vary significantly depending on the plant species, the specific organ, and environmental factors.

Table 1: Natural Sources of this compound and Reported Plant Parts Containing the Compound

| Plant Species | Family | Common Name | Plant Part(s) Reported to Contain this compound |

| Maclura pomifera (syn. Maclura aurantiaca) | Moraceae | Osage orange, Hedge apple | Fruit[1] |

| Glycyrrhiza glabra | Fabaceae | Licorice | Leaves[2] |

| Erythrina indica (syn. Erythrina variegata) | Fabaceae | Indian Coral Tree | Stem Bark, Leaves[3][4][5] |

| Erythrina livingstoniana | Fabaceae | Not specified | |

| Ficus vallis-choudae | Moraceae | Figs[6][7] | |

| Ficus mucuso | Moraceae | Not specified | |

| Anthyllis hermanniae | Fabaceae | Not specified |

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for obtaining a high yield and purity of the compound.

General Extraction Protocols

A common approach for the extraction of isoflavones, including this compound, from plant material involves the use of organic solvents of varying polarities.

Experimental Protocol: Solvent Extraction of Isoflavones from Plant Material

-

Sample Preparation: The plant material (e.g., dried and powdered leaves, bark, or fruit) is collected and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Common solvents used for isoflavone extraction include:

-

Ethanol

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

A mixture of these solvents (e.g., dichloromethane-methanol 1:1)

-

Extraction Method: The extraction can be performed using several methods:

-

Maceration: Soaking the plant material in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Below is a generalized workflow for the extraction and isolation of this compound.

Chromatographic Purification

The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals. To isolate this compound, further purification using chromatographic techniques is necessary.

Experimental Protocol: Column Chromatography and HPLC Purification

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

-

The column is packed with the stationary phase and equilibrated with a non-polar solvent (e.g., n-hexane).

-

The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

-

A gradient elution is performed by gradually increasing the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate or methanol to n-hexane).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

An isocratic or gradient elution program is employed to achieve optimal separation.

-

The peak corresponding to this compound is collected.

-

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for this purpose.

Table 2: HPLC Methods for the Quantification of Isoflavones (Adaptable for this compound)

| Method | Column | Mobile Phase | Detection | Application |

| HPLC-UV | Reversed-phase C18 | Gradient of acetonitrile and water (with 0.1% formic acid) | UV at 274 nm | Quantification of isoflavones in Maclura pomifera[8] |

| HPLC-UV | Reversed-phase C18 | Methanol-water (90:10, v/v) with 1% acetic acid | UV at 237 nm | Quantification of xanthones (structurally similar)[9] |

| UHPLC-UV | Reversed-phase C18 | Gradient of acetonitrile and water (with 0.05% trifluoroacetic acid) | UV | Simultaneous determination of isoflavones and flavonoids[10][11][12] |

| LC-MS/MS | Triple Quadrupole MS | - | MS/MS | Sensitive and selective quantification of flavonoids[13][14][15][16][17] |

Experimental Protocol: Quantification of this compound by HPLC-UV

-

Standard Preparation: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by diluting the stock solution.

-

Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water with 0.1% formic acid (B) is often effective. The gradient can be optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at the maximum absorbance wavelength of this compound (around 260-280 nm).

-

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of this compound.

-

Quantification: The this compound concentration in the plant extract is determined by comparing its peak area with the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity and Modulation of the EGFR Signaling Pathway

This compound has demonstrated significant antitumor effects, particularly in non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins

-

Cell Culture and Treatment: NCI-H1975 human lung cancer cells are cultured in appropriate media. The cells are stimulated with Epidermal Growth Factor (EGF) to activate the EGFR pathway and then treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).

-

Protein Extraction: After treatment, the cells are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Erk, and AKT. An antibody against a housekeeping protein (e.g., β-tubulin) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

The following diagram illustrates the inhibitory effect of this compound on the EGFR signaling pathway.

Anti-inflammatory Activity

Flavonoids, including this compound, are known for their anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways[14]. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitrite (B80452) Assay (Griess Test): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Aliquots of the cell culture supernatant are mixed with Griess reagent.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Conclusion

This compound is a promising prenylated isoflavone with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a detailed overview of its natural sources, established methodologies for its extraction and quantification, and highlighted key experimental evidence of its biological activities. The elucidation of its inhibitory effects on the EGFR signaling pathway provides a solid foundation for its further development as a targeted therapeutic agent. Future research should focus on expanding the quantitative analysis of this compound in a wider range of plant sources, optimizing extraction and purification protocols for large-scale production, and further exploring its diverse pharmacological activities and underlying molecular mechanisms. The continued investigation of this compound holds great promise for the development of novel, plant-derived pharmaceuticals for the treatment of various human diseases.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Current Issue [inventi.in]

- 5. rjpbcs.com [rjpbcs.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. | Sigma-Aldrich [sigmaaldrich.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]

- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]

The Biosynthesis of Wighteone: A Comprehensive Technical Guide for Scientific Discovery

Abstract

Wighteone, a prenylated isoflavonoid (B1168493), has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its biosynthesis in plants is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final intricate enzymatic transformations. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the biochemical cascade.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] this compound, a C-6 prenylated derivative of genistein (B1671435), stands out for its notable biological activities. The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, involving a series of enzymatic reactions that convert primary metabolites into the complex isoflavone (B191592) scaffold, followed by a key prenylation step. This guide will elucidate this pathway, providing the necessary technical details to facilitate further research and application.

The this compound Biosynthetic Pathway

The synthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is then condensed with three molecules of malonyl-CoA to enter the flavonoid and subsequently the isoflavonoid pathway. The key steps are outlined below.

From Phenylalanine to the Flavanone (B1672756) Intermediate

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated precursor then enters the flavonoid biosynthetic pathway.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.

The Isoflavonoid Branch: Formation of Genistein

Naringenin serves as a crucial branch point. For the synthesis of isoflavonoids, it is acted upon by:

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form 2-hydroxyisoflavanone (B8725905).

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the isoflavone, genistein.

The Final Step: Prenylation of Genistein to this compound

The defining step in this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the genistein A-ring. This reaction is catalyzed by a specific isoflavone prenyltransferase .

-

Genistein 6-Prenyltransferase (G6PT): This membrane-bound enzyme utilizes DMAPP as the prenyl donor and genistein as the acceptor to form this compound. Studies on a similar enzyme from Sophora flavescens, designated SfG6DT, have provided significant insights into the catalytic properties of this class of enzymes.[2]

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymatic step in this compound biosynthesis, the C-6 prenylation of genistein, based on the characterization of a homologous enzyme from Sophora flavescens (SfG6DT).[3]

| Enzyme | Substrate | Apparent Km (µM) | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |

| Genistein 6-Prenyltransferase (SfG6DT) | Genistein | 55 | 8.0 - 10.0 | ~30 | Mg2+ |

| Dimethylallyl Pyrophosphate (DMAPP) | 99 | 8.0 - 10.0 | ~30 | Mg2+ |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams are provided.

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Caption: A generalized experimental workflow for enzyme characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the elucidation of the this compound biosynthetic pathway.

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from established methods for spectrophotometric CHS assays.

Materials:

-

Enzyme extract containing CHS

-

p-Coumaroyl-CoA solution (substrate)

-

Malonyl-CoA solution (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and the enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of naringenin chalcone.

Isoflavone Synthase (IFS) Assay (in vitro using microsomes)

This protocol is based on methods for assaying cytochrome P450 enzymes.

Materials:

-

Microsomal preparation containing recombinant IFS

-

Naringenin (substrate)

-

NADPH solution

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, naringenin, and the microsomal preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, comparing the retention times with authentic standards of 2-hydroxyisoflavanone and genistein.

Genistein 6-Prenyltransferase (G6PT) Assay

This protocol is based on the characterization of SfG6DT from Sophora flavescens.[3]

Materials:

-

Microsomal preparation containing recombinant G6PT

-

Genistein (prenyl acceptor)

-

Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

-

Tris-HCl buffer (pH 9.0)

-

MgCl2 solution

-

Ethyl acetate for extraction

-

HPLC or LC-MS system for analysis

Procedure:

-

Prepare the reaction mixture containing Tris-HCl buffer (pH 9.0), MgCl2, genistein, and the microsomal fraction.[3]

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding DMAPP.

-

Incubate the reaction for 60 minutes at 30°C.[3]

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the product (this compound) by HPLC or LC-MS, comparing with an authentic standard.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a foundational framework for the targeted production of this valuable isoflavonoid. The identification and characterization of the key enzymes, particularly the specific prenyltransferase, open avenues for metabolic engineering in both plant and microbial systems. Future research should focus on the isolation and characterization of the native this compound-specific prenyltransferase from plants known to produce this compound. Furthermore, a deeper understanding of the regulatory networks governing this pathway will be crucial for optimizing yields. The protocols and data presented in this guide are intended to empower researchers to advance our knowledge and application of this compound for the betterment of human health.

References

- 1. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 2. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

Wighteone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Wighteone is a naturally occurring isoflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its nomenclature, biological activities, and mechanisms of action, with a focus on its anticancer and antifungal properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and compound identification.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonyms | Erythrinin B, 6-Isopentenylgenistein, 6-Prenyl-5,7,4′-trihydroxyisoflavone, 5,7,4'-Trihydroxy-6-prenylisoflavone, 5,7,4'-Trihydroxy-6-(gamma,gamma-dimethylallyl)isoflavone |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one[1][2] |

| Systematic IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3] |

| CAS Number | 51225-30-0[1][2] |

| Molecular Formula | C₂₀H₁₈O₅[3] |

| Molecular Weight | 338.359 g·mol⁻¹[1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer and antifungal effects being the most extensively studied.

Anticancer Activity

This compound exhibits significant antitumor effects, particularly against non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.

Studies have shown that this compound has a notable inhibitory effect on NSCLC cells harboring the EGFR L858R/T790M mutation, which is associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3] The primary mechanism of action involves the suppression of the EGFR signaling pathway.[3]

Quantitative Data on Anticancer Activity in NSCLC:

| Cell Line | Target | IC₅₀ Value | Reference |

| Ba/F3 (expressing EGFR L858R/T790M) | EGFR L858R/T790M | 1.88 µmol/L | [3] |

| NCI-H1975 | EGFR L858R/T790M | 5.70 µmol/L | [3] |

This compound has been shown to effectively inhibit the proliferation of HER2-positive breast cancer cells.[4][5] This effect is attributed to its ability to downregulate the expression of Heat Shock Protein 90 (HSP90) and its downstream signaling pathways, such as the AKT and MAPK pathways.[4]

Quantitative Data on Anticancer Activity in HER2-Positive Breast Cancer:

| Cell Line | Treatment Concentration | Effect | Reference |

| MCF-7 | 0.5, 2, or 8 mM | Significant growth inhibition | [4] |

| MCF-7 | 1–10 µg/ml for 48h | Marked inhibition of proliferation | [5] |

Antifungal Activity

This compound has demonstrated excellent anti-yeast activity, particularly against Saccharomyces cerevisiae.[2] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal compounds.[2]

Quantitative Data on Antifungal Activity:

| Organism | MIC Value | Reference |

| Saccharomyces cerevisiae | 4 µg/ml | [2] |

Mechanisms of Action

Inhibition of EGFR Signaling Pathway

This compound's anticancer activity in NSCLC is primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It significantly inhibits the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[3]

Downregulation of HSP90

In HER2-positive breast cancer, this compound's mechanism of action involves the downregulation of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival. By blocking the expression of HSP90, this compound disrupts the downstream signaling of pathways like AKT and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis.[4]

Experimental Protocols

Western Blot Analysis for EGFR Signaling Pathway

-

Cell Culture and Treatment: NCI-H1975 cells are stimulated with EGF (20ng/ml) for 5 minutes and then treated with various concentrations of this compound (2.5, 5, or 10 µM) for 16 hours.[3]

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β-tubulin).

-

Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Quantification: The band intensities are quantified, and the levels of phosphorylated proteins are expressed as a percentage of their respective total protein levels.[3]

MTT Assay for Cell Proliferation

-

Cell Seeding: MCF-7 HER2-positive breast cancer cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1–10 µg/ml) for a specified period (e.g., 48 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The growth inhibitory rate is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Flow Cytometry for Apoptosis

-

Cell Treatment: MCF-7 cells are treated with different concentrations of this compound.

-

Cell Harvesting and Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[4]

Conclusion

This compound is a promising natural compound with well-documented anticancer and antifungal activities. Its mechanisms of action, particularly the inhibition of the EGFR signaling pathway and downregulation of HSP90, make it an attractive candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting key data and experimental approaches to facilitate future studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Genome-wide analysis of the expression profile of Saccharomyces cerevisiae in response to treatment with the plant isoflavone, this compound, as a potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Wighteone: A Technical Guide to Its Physical, Chemical, and Biological Properties

Introduction: Wighteone is a naturally occurring isoflavone, a class of flavonoid compounds, recognized for its significant therapeutic potential.[1] It is a prenylated derivative of genistein, which has been isolated from various plant species including Glycyrrhiza glabra, Erythrina suberosa, and Maclura aurantiaca.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized as a yellow powder or solid.[2][5][6] Its core structure is a 7-hydroxyisoflavone (B191432) substituted with hydroxy groups at positions 5 and 4' and a prenyl group at position 6.[3]

Identifiers and Chemical Structure

| Identifier | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [3][4] |

| CAS Number | 51225-30-0 | [2][3][4][5][7] |

| Synonyms | Erythrinin B, 6-Isopentenylgenistein, 5,7,4'-Trihydroxy-6-prenylisoflavone | [1][3][4][5] |

| ChEBI ID | CHEBI:10038 | [3][4] |

| PubChem CID | 5281814 | [3][4] |

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₅ | [1][2][3][7][8] |

| Molecular Weight | 338.35 g/mol | [5][7][8][9] |

| Appearance | Yellow powder / Off-white to light yellow solid | [2][5][6][10] |

| Melting Point | 205-207 °C | [7] |

| Purity | ≥98% | [2] |

Solubility

This compound exhibits solubility in a range of organic solvents, which is critical for its use in experimental settings.

| Solvent | Solubility | Notes | Reference |

| DMSO | 80 - 100 mg/mL (236.44 - 295.55 mM) | Sonication is recommended to aid dissolution. | [5][10] |

| In Vivo Formulation | 3.3 mg/mL (9.75 mM) | In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [5] |

| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble. | [2] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11] These methods are fundamental for its identification and characterization in natural product extracts.[11]

Biological Activity and Signaling Pathways

This compound has demonstrated a spectrum of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects.[1][5] Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Anticancer Activity

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including HER2-positive breast cancer and non-small cell lung cancer with EGFR mutations.[1][2][5] Its anticancer effects are mediated through multiple pathways:

-

HSP90 Inhibition : this compound downregulates the expression of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[2] This leads to the degradation of client proteins like HER2, thereby inhibiting downstream signaling.[1][2]

-

PI3K/AKT/mTOR and MAPK Pathway Downregulation : It suppresses key cell survival and proliferation pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.[1]

-

Induction of Apoptosis : this compound promotes programmed cell death by activating caspases and modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2]

-

NF-κB Signaling Inhibition : It inhibits the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[1]

Antifungal Activity

This compound exhibits significant antifungal properties, notably against Saccharomyces cerevisiae, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][5] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal agents, indicating a novel mechanism that warrants further investigation.[2][5]

Experimental Protocols

The evaluation of this compound's biological activity relies on a suite of standard in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as HER2-positive breast cancer cells.[2]

Methodology:

-

Cell Seeding : Plate cells (e.g., MCF-7 HER2+) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 8, 10 µg/mL) dissolved in a suitable solvent like DMSO. Include a vehicle control group (DMSO only).

-

Incubation : Incubate the treated cells for a specified period, typically 48 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Calculation : The growth inhibitory rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) x 100%.

Protein Expression Analysis (Western Blot)

This protocol is used to measure the expression levels of specific proteins, such as HSP90, in response to this compound treatment.[2]

Methodology:

-

Cell Lysis : After treating cells with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against the target protein (e.g., anti-HSP90) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection (Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using an Annexin V-FITC/Propidium Iodide (PI) staining kit.[2]

Methodology:

-

Cell Treatment and Collection : Treat cells with this compound for the desired time, then harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing : Wash the cells twice with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Conclusion

This compound is a promising isoflavonoid (B1168493) with well-defined physicochemical properties and a compelling profile of biological activities. Its ability to modulate multiple critical signaling pathways, particularly in the context of cancer, underscores its potential as a lead compound for drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to further explore and validate the therapeutic applications of this potent natural product.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CAS:51225-30-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. CAS 51225-30-0 | this compound [phytopurify.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. GSRS [precision.fda.gov]

- 9. molnova.cn [molnova.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide on the Core Mechanism of Action of Wighteone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Wighteone, a prenylated isoflavone, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells. It delves into the core signaling pathways modulated by this compound, its role in inducing apoptosis and cell cycle arrest, and its potential anti-metastatic effects. This document synthesizes current research findings, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with flavonoids being a particularly promising class. This compound, a prenylated flavonoid, has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to provide an in-depth, technical analysis of how this compound exerts its anti-cancer effects at the molecular level.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death. The core mechanisms can be categorized into three key areas: inhibition of survival signaling pathways, induction of apoptosis, and induction of cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to interfere with several key signaling cascades that are often constitutively active in cancer cells, promoting their uncontrolled growth and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[2][3] In many cancers, this pathway is hyperactivated.[4][5]

Lupithis compound, a closely related compound, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells (MCF-7 and MDA-MB-231).[6] This inhibition is characterized by the down-regulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[6] Similarly, this compound has been found to inhibit the phosphorylation of Akt and its downstream kinases in SW480 colorectal cancer cells, leading to reduced cell viability.[7] This suggests that this compound may act as an allosteric inhibitor of Akt.[7] The inhibition of this pathway is a key mechanism through which this compound induces both caspase-dependent and -independent apoptosis.[6]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities | MDPI [mdpi.com]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythrinin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin B is a prenylated isoflavone, a type of flavonoid compound, isolated from various species of the Erythrina genus, commonly known as coral trees. This genus is a rich source of secondary metabolites, including alkaloids and a wide array of flavonoids, which have been investigated for numerous pharmacological activities. Erythrinin B, as a member of this class, has attracted scientific interest for its potential therapeutic properties, particularly in the domain of antimicrobial research. This technical guide provides a detailed overview of the currently documented biological activities of Erythrinin B, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways and workflows.

Biological Activities of Erythrinin B

The primary and most well-documented biological activity of Erythrinin B is its antibacterial effect, particularly against multidrug-resistant pathogens.

Antimicrobial Activity

Erythrinin B has demonstrated potent antibacterial activity, most notably against strains of Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown it to be a significant bioactive constituent in extracts from plants like Erythrina poeppigiana.

Quantitative Data Presentation

The antimicrobial efficacy of Erythrinin B is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Erythrinin B

| Microorganism | Strain(s) | MIC (mg/L) | Reference(s) |

|---|

| Staphylococcus aureus | Methicillin-resistant strains (MRSA) | 6.25 - 12.5 |[1] |

Note: mg/L is equivalent to µg/mL.

At present, specific quantitative data (e.g., IC50 values) for anti-inflammatory or anticancer activities of the isolated compound Erythrinin B are not extensively documented in publicly available scientific literature. Research has focused more broadly on crude extracts of the Erythrina genus or other related flavonoid compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the biological activities of natural products like Erythrinin B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[2][3][4][5][6]

1. Preparation of Materials:

- Compound: Stock solution of Erythrinin B of known concentration, dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium.

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipette, incubator (35 ± 2°C), spectrophotometer.

- Bacteria: A fresh 18-24 hour culture of the test organism (e.g., MRSA).

- Standard: 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

- Select 3-5 isolated colonies from a fresh agar (B569324) plate.

- Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.

3. Assay Procedure (96-Well Plate Setup):

- Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

- Add 200 µL of the highest concentration of Erythrinin B (prepared in CAMHB) to well 1.

- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

- Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

- Well 11 serves as the growth control (contains CAMHB and inoculum but no compound).

- Well 12 serves as the sterility control (contains CAMHB only).

- Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11.

4. Incubation and Reading:

- Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

- After incubation, visually inspect the plate for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of Erythrinin B at which there is no visible growth.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9][10] This protocol provides a general framework for evaluating Erythrinin B's effect on a chosen cell line (e.g., human dermal fibroblasts or a cancer cell line).

1. Preparation of Materials:

- Cells: A healthy, exponentially growing culture of the desired cell line.

- Compound: Stock solution of Erythrinin B dissolved in a cell culture-grade solvent (e.g., DMSO).

- Media: Complete cell culture medium appropriate for the cell line.

- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

- Equipment: Sterile 96-well flat-bottom plates, incubator (37°C, 5% CO₂), microplate reader.

2. Cell Seeding:

- Harvest and count the cells.

- Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

- Incubate for 24 hours to allow for cell attachment and recovery.

3. Compound Treatment:

- Prepare serial dilutions of Erythrinin B in complete culture medium from the stock solution.

- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Erythrinin B.

- Include vehicle controls (medium with the same final concentration of solvent) and untreated controls (medium only).

- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

4. Assay Execution:

- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

- Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.

- Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

- Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Analysis:

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway

While direct evidence for Erythrinin B's effect on the NF-κB pathway is limited, flavonoids are often studied for this activity. This protocol describes how to investigate the effect of a compound on key proteins in the NF-κB pathway, such as p65 and IκBα, in response to an inflammatory stimulus like lipopolysaccharide (LPS).[1][11][12][13][14]

1. Cell Culture and Treatment:

- Seed appropriate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.

- Pre-treat cells with various concentrations of Erythrinin B for a specified time (e.g., 1-2 hours).

- Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.

2. Protein Extraction (Cell Lysis):

- Wash cells twice with ice-cold PBS.

- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

- Collect the supernatant containing the total protein lysate.

- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

- Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

- Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the chemiluminescent signal using a digital imaging system.

- Quantify the band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of Erythrinin B.

Caption: Bioassay-guided workflow for isolating Erythrinin B.

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Caption: Hypothesized NF-κB inhibition and Western Blot analysis workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 4. protocols.io [protocols.io]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

Wighteone: A Promising Natural Antifungal Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wighteone, a prenylated isoflavone (B191592) found in various plant species, has emerged as a compound of interest in the search for novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, drawing from available scientific literature. It covers its mechanism of action, summarizes available quantitative data, and outlines detailed experimental protocols for its investigation. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal drugs with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial agents, and plant-derived compounds, in particular, offer a diverse chemical space for drug discovery. This compound, a member of the isoflavonoid (B1168493) class of compounds, has demonstrated promising antifungal activity in preliminary studies. This guide delves into the technical details of this compound as a potential antifungal candidate.

Chemical Structure and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| Molecular Formula | C20H18O5 | PubChem |

| Molecular Weight | 338.35 g/mol | PubChem |

| Appearance | Yellow powder | BOC Sciences[1] |

| Solubility | Soluble in DMSO, ethanol (B145695), and other organic solvents. | General knowledge |

Antifungal Activity and Spectrum

While extensive data on a wide range of fungal species is still emerging, preliminary studies indicate that this compound possesses inhibitory activity against clinically relevant fungi.

Summary of Antifungal Activity (MIC Values)

Specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of fungal pathogens is not extensively available in the public domain. The following table is a template that can be populated as more research becomes available.

| Fungal Species | Strain | MIC Range (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data not available | |

| Cryptococcus neoformans | H99 | Data not available | |

| Aspergillus fumigatus | Af293 | Data not available | |

| Trichophyton rubrum | Clinical Isolate | Data not available |

Mechanism of Action

The precise molecular mechanisms underlying this compound's antifungal activity are not yet fully elucidated. However, based on the known targets of other isoflavonoids and preliminary research, several potential mechanisms can be proposed.

Disruption of Fungal Cell Membrane Integrity

One of the primary modes of action for many antifungal compounds is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.

-

Ergosterol Biosynthesis Inhibition: this compound may interfere with key enzymes in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This would disrupt membrane fluidity and function, ultimately leading to cell death.

Caption: Potential inhibition of the ergosterol biosynthesis pathway by this compound.

Interference with Fungal Cell Wall Synthesis

The fungal cell wall is a unique and essential structure that is absent in human cells, making it an attractive target for antifungal drugs. The main components of the fungal cell wall are β-glucans and chitin (B13524).

-

Inhibition of Cell Wall Synthesis Enzymes: this compound could potentially inhibit key enzymes involved in the synthesis of these structural components, such as glucan synthase or chitin synthase, leading to a weakened cell wall and osmotic instability.

Caption: Potential inhibition of fungal cell wall synthesis by this compound.

Induction of Apoptosis and Mitochondrial Dysfunction

Inducing programmed cell death (apoptosis) in fungal cells is another potential antifungal mechanism. This can be triggered by various cellular stresses, including mitochondrial dysfunction.

-

Mitochondrial Disruption: this compound may target mitochondrial processes, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors, ultimately triggering the apoptotic cascade.

Caption: Proposed pathway of this compound-induced apoptosis via mitochondrial dysfunction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antifungal potential of this compound. These protocols are based on established standards in the field and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (dissolved in DMSO)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

Protocol:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.

-

Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods (OD at 530 nm).

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.

-

Include a drug-free well (growth control) and a medium-only well (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

-

MIC Reading:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is often complete visual inhibition.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Inhibition and Disruption Assays

The ability of an antifungal agent to inhibit the formation of biofilms or disrupt pre-formed biofilms is a critical aspect of its potential clinical utility.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Fungal isolates known to form biofilms (e.g., Candida albicans)

-

Appropriate growth medium (e.g., RPMI-1640, Spider medium)

-

This compound stock solution

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Protocol for Biofilm Inhibition:

-

Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

-

Plate Setup:

-

Add 100 µL of the standardized fungal suspension to each well.

-

Add 100 µL of this compound at various concentrations to the wells. Include a drug-free control.

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound stain with 200 µL of 95% ethanol or 33% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol for Biofilm Disruption:

-

Biofilm Formation: Add 200 µL of the standardized fungal suspension to each well and incubate at 37°C for 24 hours to allow for mature biofilm formation.

-

Treatment:

-

Gently wash the pre-formed biofilms with PBS.

-

Add 200 µL of this compound at various concentrations to the wells. Include a drug-free control.

-

-

Incubation: Incubate for a further 24 hours.

-

Quantification: Quantify the remaining biofilm using the crystal violet staining method described above.

Caption: Workflow for biofilm inhibition and disruption assays.

Future Directions

The preliminary evidence for this compound's antifungal activity warrants further in-depth investigation. Key areas for future research include:

-

Broad-spectrum Activity Profiling: Comprehensive screening of this compound against a large panel of clinically relevant yeasts, molds, and dermatophytes to determine its full antifungal spectrum.

-